molecular formula C22H34O6 B14384691 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol CAS No. 89487-16-1

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol

Katalognummer: B14384691
CAS-Nummer: 89487-16-1
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: LVWCCPJZZQENOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol is a complex organic compound with the molecular formula C22H34O6 and a molecular weight of 394.502 g/mol This compound is characterized by its unique structure, which includes multiple ethoxyethoxy and propynyl groups attached to an octahydropentalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wirkmechanismus

The mechanism by which 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing various biochemical processes . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its octahydropentalene core. This structure imparts unique chemical properties, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

89487-16-1

Molekularformel

C22H34O6

Molekulargewicht

394.5 g/mol

IUPAC-Name

2,5-bis[3-(1-ethoxyethoxy)prop-1-ynyl]-1,3,3a,4,6,6a-hexahydropentalene-2,5-diol

InChI

InChI=1S/C22H34O6/c1-5-25-17(3)27-11-7-9-21(23)13-19-15-22(24,16-20(19)14-21)10-8-12-28-18(4)26-6-2/h17-20,23-24H,5-6,11-16H2,1-4H3

InChI-Schlüssel

LVWCCPJZZQENOC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)OCC#CC1(CC2CC(CC2C1)(C#CCOC(C)OCC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.